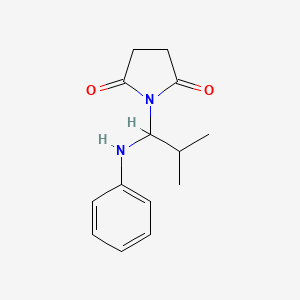
1-(1-anilino-2-methylpropyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-anilino-2-methylpropyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biotechnology. This compound is also known as GSK3β inhibitor or CHIR99021 and is a potent inhibitor of glycogen synthase kinase-3β (GSK3β). GSK3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK3β has been shown to have therapeutic potential in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Mécanisme D'action
The mechanism of action of 1-(1-anilino-2-methylpropyl)-2,5-pyrrolidinedione involves the inhibition of GSK3β. GSK3β is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK3β leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have a positive effect on the proliferation and differentiation of various cell types, including neural stem cells and mesenchymal stem cells. In addition, this compound has been shown to have a neuroprotective effect and has been used in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1-anilino-2-methylpropyl)-2,5-pyrrolidinedione in lab experiments include its potent inhibitory effect on GSK3β, which makes it an attractive candidate for the development of therapeutic agents for various diseases. In addition, this compound has been shown to have a positive effect on the proliferation and differentiation of various cell types, which makes it a useful tool in the generation of iPSCs.
The limitations of using this compound in lab experiments include its complex synthesis process, which makes it difficult to obtain in large quantities. In addition, the use of this compound in lab experiments requires careful consideration of its potential side effects and toxicity.
Orientations Futures
There are several future directions for the use of 1-(1-anilino-2-methylpropyl)-2,5-pyrrolidinedione in scientific research. One potential direction is the development of therapeutic agents for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another potential direction is the use of this compound in the generation of iPSCs for regenerative medicine applications. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-(1-anilino-2-methylpropyl)-2,5-pyrrolidinedione is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 2,6-dimethylphenyl isocyanide with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-aminoethanol. The final product is obtained through the cyclization of the intermediate with phosgene.
Applications De Recherche Scientifique
1-(1-anilino-2-methylpropyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. This compound has been shown to be a potent inhibitor of GSK3β, which makes it an attractive candidate for the development of therapeutic agents for various diseases. In addition, this compound has been used in the generation of induced pluripotent stem cells (iPSCs), which are cells that have the ability to differentiate into various cell types.
Propriétés
IUPAC Name |
1-(1-anilino-2-methylpropyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)14(15-11-6-4-3-5-7-11)16-12(17)8-9-13(16)18/h3-7,10,14-15H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOCFKXLSRMVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NC1=CC=CC=C1)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5290133.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5290141.png)
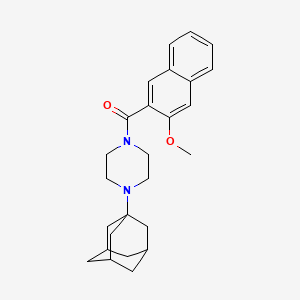
![4-bromo-N'-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5290149.png)
![N-(3-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5290159.png)
![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5290167.png)
![2-[3-(4-fluorophenyl)acryloyl]-4-methylphenyl 3-methoxybenzoate](/img/structure/B5290170.png)
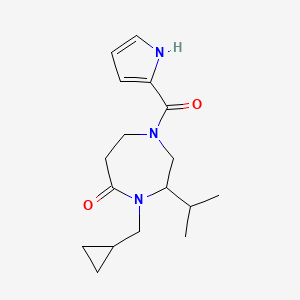
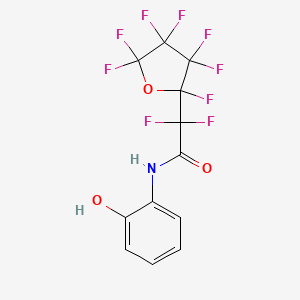
![N-(2,4-difluorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5290191.png)
![2-(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5290217.png)
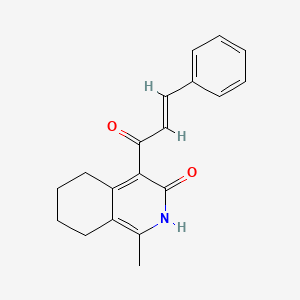
![3-hydroxy-5-(4-methylphenyl)-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5290224.png)
![3-{1-cyano-2-[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzonitrile](/img/structure/B5290226.png)
